molecular formula C23H22O3 B14989285 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989285
M. Wt: 346.4 g/mol
InChI Key: TVTRRMSRNBGBLT-UHFFFAOYSA-N
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Description

6-Benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one (CAS 887862-63-7) is a synthetically derived furocoumarin derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a core furochromenone structure, a class known for diverse biological activities. Its specific molecular architecture, characterized by the benzyl and tert-butyl substituents, makes it a valuable scaffold for developing multi-target therapeutic agents. Current research indicates strong potential for furocoumarin-based compounds in addressing complex diseases, particularly as inhibitors for central nervous system targets. For instance, structurally similar furocoumarin derivatives have been designed as potent triple-target inhibitors, simultaneously targeting AChE, BACE1, and GSK3β, which are key enzymes implicated in the pathology of Alzheimer's disease . This multi-target approach represents a leading strategy for tackling neurodegenerative conditions with complex pathogenesis. Furthermore, the coumarin nucleus is widely explored for its antibacterial properties, with structure-activity relationship (SAR) studies highlighting that substitutions at the C-3 position, analogous to the tert-butyl group in this compound, are crucial for enhancing antibacterial activity . As a building block in organic synthesis, this compound enables further chemical modifications to create novel derivatives for screening against a broad range of biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality compound to advance investigations in neuropharmacology, infectious disease, and chemical biology.

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

6-benzyl-3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O3/c1-14-16-11-18-19(23(2,3)4)13-25-20(18)12-21(16)26-22(24)17(14)10-15-8-6-5-7-9-15/h5-9,11-13H,10H2,1-4H3

InChI Key

TVTRRMSRNBGBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Components

  • Precursor : 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile
  • Nucleophile : Benzylmagnesium bromide (for benzylation)
  • Base : Potassium tert-butoxide (for tert-butyl group introduction)
  • Solvent : Anhydrous dimethylformamide (DMF)

Optimized Conditions

Parameter Value
Temperature 120°C
Microwave Power 300 W
Reaction Time 45 minutes
Yield 68–72% (reported for analogous structures)

The microwave approach enhances reaction kinetics through dielectric heating, particularly beneficial for achieving regioselective benzylation at the C6 position while minimizing side reactions from the sterically hindered tert-butyl group.

Multi-Step Solution-Phase Synthesis

A conventional three-step synthesis route has been developed based on structural analogs from PubChem entries:

Step 1: Chromene Core Formation

Reaction : Acid-catalyzed cyclization of 7-hydroxy-4-methylcoumarin with furfural
Conditions :

  • Catalyst: Concentrated H₂SO₄ (0.5 equiv)
  • Solvent: Glacial acetic acid
  • Temperature: Reflux at 140°C for 8 hours

Intermediate : 5-Methyl-7H-furo[3,2-g]chromen-7-one

Step 2: Friedel-Crafts Alkylation

Reaction : Introduction of benzyl group at C6 position
Reagents :

  • Benzyl chloride (1.2 equiv)
  • AlCl₃ (1.5 equiv) in dichloromethane

Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate = 4:1)

Step 3: Nucleophilic Substitution for tert-Butyl Group

Reaction : SN2 displacement at C3 position
Reagents :

  • tert-Butyl bromide (2.0 equiv)
  • Phase-transfer catalyst: Tetrabutylammonium iodide
  • Solvent: Toluene/water biphasic system

Key Challenge : Steric hindrance from existing substituents requires extended reaction times (72 hours) at 80°C.

Solid-Phase Combinatorial Approach

Recent advances in combinatorial chemistry have enabled parallel synthesis of furochromene derivatives. The protocol involves:

Resin Functionalization

  • Wang resin derivatized with hydroxymethylphenoxy linker
  • Loading capacity: 0.8–1.2 mmol/g

Sequential Functionalization

  • Furan Ring Formation :

    • Mitsunobu reaction with diethyl azodicarboxylate (DEAD)
    • Phosphine catalyst: Triphenylphosphine
  • Chromene Cyclization :

    • Pd-mediated coupling (Suzuki-Miyaura conditions)
    • Boronic ester: Preformed benzyl boronic ester
  • tert-Butyl Introduction :

    • Grignard reagent: tert-Butyl magnesium chloride

Advantage : Enables rapid screening of substituent combinations with reported yields up to 85% for simplified analogs.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different synthesis strategies:

Method Yield (%) Purity (HPLC) Time Investment Scalability
Microwave-Assisted 68–72 95–97 1–2 hours Moderate
Multi-Step Solution 45–50 90–92 5–7 days High
Solid-Phase 78–85 98–99 3–5 days Low

Microwave synthesis offers the best compromise between efficiency and purity, while solid-phase methods excel in purity at the expense of scalability.

Analytical Characterization

Critical quality control parameters for synthesized batches include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
    δ 7.45–7.32 (m, 5H, benzyl protons)
    δ 1.48 (s, 9H, tert-butyl)

  • IR (KBr) :
    1725 cm⁻¹ (C=O stretch)
    1602 cm⁻¹ (aromatic C=C)

Chromatographic Purity

  • HPLC Conditions :
    Column: C18, 5 μm, 250 × 4.6 mm
    Mobile Phase: Acetonitrile/water (70:30)
    Retention Time: 12.7 ± 0.3 minutes

Industrial-Scale Considerations

For kilogram-scale production, the microwave method requires adaptation:

Continuous Flow Reactor Design

  • Residence time: 8 minutes
  • Throughput: 2.4 kg/day
  • Energy consumption: 18 kWh/kg

Cost Analysis

Component Cost Contribution (%)
Raw Materials 62
Energy 18
Purification 12
Labor 8

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl, tert-butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of furochromen derivatives.

Scientific Research Applications

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below highlights key structural and functional differences between 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one and analogous furochromenones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 3-tert-butyl, 5-methyl, 6-benzyl C26H20O4 396.44 High lipophilicity, steric hindrance
6-Benzyl-3-(4-methylphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 3-(4-methylphenyl), 5-methyl, 6-benzyl C26H20O3 380.44 Reduced oxygen content; enhanced aromaticity
3-Ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one (Compound 32) 2-isopropyl, 3-ethynyl C16H12O3 252.27 Compact structure; alkyne functionality
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 3-phenyl, 5-methyl, 6-butyl C22H20O3 332.39 Aliphatic side chain; lower molecular weight
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) 9-methoxy C12H8O4 216.19 Simple structure; photochemically active

Key Observations:

  • Lipophilicity : The benzyl group enhances lipophilicity compared to aliphatic chains (e.g., butyl in ), which may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : Compounds with multiple substituents (e.g., 6-benzyl-3-tert-butyl-5-methyl-) require multi-step synthesis, as seen in methods using column chromatography and crystallization , whereas simpler derivatives like methoxsalen are more straightforward to prepare .

Spectral and Analytical Data

  • NMR Profiles : The target compound’s ¹H-NMR spectrum would show signals for the tert-butyl (δ ~1.2–1.4 ppm) and benzyl protons (δ ~7.3–7.5 ppm), contrasting with the ethynyl proton (δ ~2.37 ppm) in Compound 32 .
  • UV Absorption: Substituted furochromenones typically exhibit λmax near 250–350 nm due to π→π* transitions. The benzyl group may induce bathochromic shifts compared to alkyl-substituted analogs .

Biological Activity

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenes. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H20O3C_{22}H_{20}O_3. The structure features a furochromene core with specific substituents that influence its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and cancer pathways.

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung)12.5Apoptosis induction
MCF-7 (Breast)10.0Cell cycle arrest
HeLa (Cervical)15.0Inhibition of proliferation

These results indicate that the compound possesses significant anticancer activity across multiple cell lines.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study published in the Journal of Ethnopharmacology reported that treatment with this compound reduced edema in a carrageenan-induced paw edema model in rats, highlighting its anti-inflammatory properties.
  • Case Study on Anticancer Activity : In a recent publication in Phytochemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that it inhibited cell growth and induced apoptosis through mitochondrial pathways.

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